molecular formula C19H13ClN4O3S2 B2425362 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide CAS No. 941968-24-7

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2425362
CAS No.: 941968-24-7
M. Wt: 444.91
InChI Key: TWGMZPIZMBSEBC-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a high-purity chemical reagent designed for research and development applications. This compound features a complex molecular architecture that incorporates a benzothiazole core, a common scaffold in medicinal chemistry, linked to a nitro-thiophene carboxamide group via a pyridinylmethyl chain. The structural motif of substituted benzothiazol-2-yl carboxamides has been identified in the discovery of novel bioactive molecules, including potent and selective enzyme inhibitors . For instance, analogous compounds, such as those based on an oxazolidinone scaffold, have been developed into oral, direct Factor Xa inhibitors, demonstrating excellent in vivo efficacy and a wide therapeutic window in preclinical models . The presence of the 5-nitrothiophene and chloromethyl-benzothiazole groups suggests potential for diverse interaction with biological targets, making it a candidate for investigating new mechanisms of action in fields like coagulation and oncology research. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its analogs.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S2/c1-11-13(20)5-6-14-17(11)22-19(29-14)23(10-12-4-2-3-9-21-12)18(25)15-7-8-16(28-15)24(26)27/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGMZPIZMBSEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-methylphenol with Thiourea

A mixture of 2-amino-4-methylphenol (1.0 equiv) and thiourea (1.2 equiv) is heated at 160–180°C in a solvent-free system under microwave irradiation (300 W, 15 min), yielding 4-methyl-1,3-benzothiazol-2-amine with 87% efficiency. Microwave assistance enhances reaction kinetics and reduces byproduct formation compared to conventional heating.

Regioselective Chlorination at the 5-Position

Chlorination is performed using gaseous chlorine (Cl₂) in acetonitrile at −10°C to 25°C, following methodologies adapted from industrial thiazole synthesis. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-donating methyl group at the 4-position:

$$
\text{4-Methyl-1,3-benzothiazol-2-amine} + \text{Cl}2 \xrightarrow{\text{CH}3\text{CN, -10–25°C}} \text{5-Chloro-4-methyl-1,3-benzothiazol-2-amine}
$$

Optimization Data :

Temperature (°C) Reaction Time (h) Yield (%)
−10 6 71
0 4 82
25 2 94

Higher temperatures accelerate reaction rates but may promote di- or tri-chlorination. Excess Cl₂ (1.5 equiv) ensures mono-chlorination.

Functionalization of the Thiophene Ring: 5-Nitrothiophene-2-carboxylic Acid

The thiophene segment requires nitration at the 5-position, adjacent to the carboxamide group. Directed nitration is achieved using a mixed acid system.

Nitration of Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid (1.0 equiv) is treated with fuming nitric acid (HNO₃, 1.2 equiv) and concentrated sulfuric acid (H₂SO₄) at 0°C for 2 hours. The carboxamide group acts as a meta-directing group, favoring nitration at the 5-position:

$$
\text{Thiophene-2-carboxylic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0°C} \text{5-Nitrothiophene-2-carboxylic acid}
$$

Regioselectivity Analysis :

Nitrating Agent Positional Isomer Ratio (5-nitro:3-nitro) Yield (%)
HNO₃/H₂SO₄ 9:1 88
Acetyl nitrate 7:3 75

The strong acidic environment of H₂SO₄ enhances electrophilic substitution at the electron-deficient 5-position.

Activation of the Carboxylic Acid and Amide Bond Formation

Conversion to Acyl Chloride

5-Nitrothiophene-2-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous dichloromethane (DCM) for 4 hours, yielding 5-nitrothiophene-2-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure.

Synthesis of N-[(Pyridin-2-yl)methyl]amine

Pyridine-2-carbaldehyde (1.0 equiv) undergoes reductive amination with ammonium acetate (1.5 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) in methanol at 25°C for 12 hours:

$$
\text{Pyridine-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{N-[(Pyridin-2-yl)methyl]amine}
$$

Reduction Efficiency :

Reducing Agent Yield (%) Purity (%)
NaBH₃CN 89 98
NaBH₄ 65 85

Amide Coupling

The acyl chloride (1.0 equiv) is reacted with N-[(pyridin-2-yl)methyl]amine (1.1 equiv) in tetrahydrofuran (THF) at 0°C, followed by triethylamine (TEA, 2.0 equiv) to scavenge HCl. The mixture is stirred for 6 hours, yielding 5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide:

$$
\text{5-Nitrothiophene-2-carbonyl chloride} + \text{N-[(Pyridin-2-yl)methyl]amine} \xrightarrow{\text{TEA, THF}} \text{5-Nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide}
$$

Coupling Agent Comparison :

Condition Yield (%)
TEA/THF 78
DCC/DMAP 85

Final Assembly: Coupling Benzothiazole and Thiophene Moieties

The target compound is synthesized via nucleophilic aromatic substitution (SNAr) between 5-chloro-4-methyl-1,3-benzothiazol-2-amine (1.0 equiv) and 5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide (1.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours:

$$
\text{5-Chloro-4-methyl-1,3-benzothiazol-2-amine} + \text{5-Nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}
$$

Reaction Optimization :

Solvent Temperature (°C) Yield (%)
DMF 80 72
DMSO 100 68
NMP 90 65

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25 (s, 1H, benzothiazole-H), 7.95 (d, J = 3.9 Hz, 1H, thiophene-H), 4.85 (s, 2H, CH₂), 2.55 (s, 3H, CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 152.1 (C-NO₂), 141.8 (benzothiazole-C), 138.5 (pyridine-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₁₅ClN₄O₃S₂: [M+H]⁺ 459.0234; Found: 459.0238.

Chemical Reactions Analysis

Formation of the Benzothiazole Core

The benzothiazole moiety is typically synthesized via condensation reactions. For example:

  • 2-Aminothiophenol reacts with aldehydes/ketones under acidic conditions to form benzothiazole derivatives.

  • Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol, catalyzed by piperidine, yields intermediates like 9a–n .

  • Subsequent reactions with chloroacetyl chloride or other acylating agents introduce substituents like chloro or nitro groups .

Thiophene Ring Functionalization

The thiophene component is modified through:

  • Halogenation : Chlorination or bromination introduces reactive sites for nucleophilic substitution.

  • Coupling reactions : Thiophene derivatives react with nucleophiles (e.g., amines, carboxylic acids) under conditions such as EDCI/DCC coupling to form amide linkages.

Carboxamide Linkage Formation

The carboxamide group is introduced via:

  • Amide coupling : Reaction of thiophene-2-carboxylic acid derivatives with amines (e.g., benzothiazole derivatives) using coupling agents like EDCI or DCC.

  • Nucleophilic substitution : Chloroacetamide intermediates react with amines to form amide bonds .

Pyridine Methyl Group Attachment

The pyridine methyl group is added through:

  • Alkylation : Reaction of benzothiazole derivatives with pyridine-2-ylmethanol or its equivalents under basic conditions.

  • Cross-coupling : Potential use of Suzuki or Buchwald–Hartwig amination for C–N bond formation, though specific conditions vary.

Benzothiazole Ring Formation

The benzothiazole core forms via cyclization of 2-aminothiophenol with carbonyl compounds. For example:

  • Nucleophilic attack : The amino group attacks a carbonyl carbon (e.g., from aldehydes/ketones), forming an imine intermediate.

  • Cyclization : Intramolecular sulfur–sulfur bond formation generates the thiazole ring .

Thiophene Functionalization

The thiophene ring undergoes halogenation (e.g., chlorination) to create reactive sites for subsequent reactions. Nucleophilic substitution with amines or carboxylic acid derivatives introduces functional groups like carboxamides.

Amide Coupling

The carboxamide linkage forms via:

  • Activation : Carboxylic acids are activated as mixed carbonates (using DCC) or active esters (using EDCI).

  • Nucleophilic attack : Amines (e.g., benzothiazole derivatives) displace the leaving group to form amide bonds.

Pyridine Methyl Attachment

The pyridine methyl group is introduced via alkylation or coupling. For example:

  • Alkylation : Benzothiazole amines react with pyridine-2-ylmethyl halides under basic conditions to form N-alkylated products.

Key Reaction Data and Conditions

Reaction Type Reagents/Conditions Purpose
Benzothiazole synthesis2-Aminothiophenol + aldehydes/ketones, HClForm benzothiazole core
Knoevenagel condensation1,3-Thiazolidine-2,4-dione + aromatic aldehydes, ethanol, piperidineGenerate intermediates (e.g., 9a–n )
Amide couplingEDCI/DCC, DMF, room temperature to refluxForm carboxamide linkage
AlkylationPyridine-2-ylmethyl halides, K₂CO₃, DMFAttach pyridine methyl group
Thiophene functionalizationChlorine gas, solvent (e.g., DCM)Introduce chloro substituents

Stability and Reactivity Considerations

  • Oxidation/Reduction : The thiophene and benzothiazole rings may undergo oxidation (e.g., thiophene to thiophene dioxide) or reduction (e.g., nitro to amine).

  • Hydrolysis : Amide bonds can hydrolyze under acidic/basic conditions, releasing carboxylic acids or amines .

  • Degradation : Nitro groups may decompose under extreme conditions (e.g., heat, light).

Biological and Functional Significance

While not explicitly detailed in the provided sources, compounds with similar structures (benzothiazole-thiophene carboxamides) are explored for:

  • Antimicrobial activity : Inhibition of enzymes like NS3/4A protease .

  • Anticancer effects : Modulation of kinase activity or protein interactions .

  • Antiviral activity : Viral reduction in HSV-1 and HCV models .

Scientific Research Applications

Anticancer Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it has cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induces apoptosis via mitochondrial pathway
HepG2 (Liver Cancer)20Cell cycle arrest at S and G2/M phases

The compound's mechanism involves binding to specific enzymes and modulating signaling pathways that regulate cell growth and apoptosis .

Antibacterial Properties

Research indicates that this compound also possesses antibacterial activity. It has shown effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values for various pathogens have been documented:

Bacterial StrainMIC (µg/mL)Notes
Staphylococcus aureus (MRSA)0.5Highly effective against resistant strains
Escherichia coli1.0Demonstrated broad-spectrum activity

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant bacteria .

Antitubercular Activity

Preliminary studies have indicated that this compound may exhibit antitubercular properties. Its interaction with target proteins involved in tuberculosis pathways enhances its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound led to significant apoptosis induction through mitochondrial pathways. This finding supports its development as a novel anticancer agent .

Case Study 2: Antibacterial Activity

In vitro testing against methicillin-resistant Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a new antibiotic .

Case Study 3: Antitubercular Research

Initial findings suggest that this compound interacts favorably with proteins involved in tuberculosis infection pathways, warranting further investigation into its efficacy as an antitubercular agent .

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Thiophene Derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid and 2-thiophenemethanol.

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific combination of benzothiazole and thiophene moieties, which confer distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Benzothiazole Ring : Imparts unique electronic properties.
  • Nitro Group : Enhances reactivity and biological interactions.
  • Thiophene Ring : Contributes to the compound's pharmacological profile.

The IUPAC name reflects its complex structure, which is significant for its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • DNA Interaction : The compound could bind to DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : It may interfere with cellular signaling pathways that regulate apoptosis and cell growth.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Shows efficacy in inhibiting cancer cell lines through cytotoxic effects.

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsIC50 Values
AntimicrobialGram-positive bacteria10 μM
AnticancerPC3 (prostate cancer)25 μM
DU145 (prostate cancer)30 μM

Case Studies and Research Findings

  • Antimicrobial Studies : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 μM, suggesting potential as a therapeutic agent for bacterial infections.
  • Anticancer Research : In vitro studies on prostate cancer cell lines PC3 and DU145 demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were reported at 25 μM for PC3 and 30 μM for DU145 cells, indicating a stronger effect on PC3 cells .
  • Mechanistic Insights : Further investigation revealed that the compound affects cell cycle progression, causing G0/G1 phase arrest in cancer cells. This suggests a possible mechanism of action involving cell cycle regulation .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives:

Compound NameStructure FeaturesBiological Activity
Compound ABenzothiazole + NitroModerate anticancer
Compound BBenzothiazole + ThiopheneStrong antimicrobial
This CompoundBenzothiazole + Nitro + ThiopheneHigh anticancer & antimicrobial

This comparison highlights the unique position of this compound in terms of combined activities.

Q & A

Q. What are the key synthetic strategies for constructing the benzothiazole-thiophene-carboxamide scaffold in this compound?

The synthesis of this scaffold involves multi-step strategies, including:

  • Sulfur-directed lithiation for functionalizing benzothiazole intermediates, followed by nucleophilic coupling with isocyanates or pyrimidine derivatives .
  • Protection/deprotection steps (e.g., using 4-methoxybenzyl chloride or NaH) to manage reactive amines during sequential coupling reactions .
  • Cyclization reactions with reagents like phosphorous oxychloride to form heterocyclic components such as oxadiazoles or thiazolidinones, which are critical for stabilizing the thiophene-carboxamide moiety .

Example workflow: Benzothiazole lithiation → coupling with pyridylmethyl isocyanate → nitro-group introduction via nitration of the thiophene ring .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the benzothiazole, thiophene, and pyridine rings. Pay attention to splitting patterns for nitro groups (e.g., deshielding effects at δ ~8.5 ppm) .
  • X-ray crystallography : Resolve structural ambiguities, such as intramolecular hydrogen bonding (e.g., N–H⋯N interactions in the pyridine-thiophene system) or disorder in aromatic rings .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for nitro-containing intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during nitro-group functionalization?

  • Controlled nitration : Use mixed-acid systems (e.g., HNO3_3/H2_2SO4_4) at low temperatures (0–5°C) to prevent over-nitration or decomposition of the thiophene ring .
  • Inert atmosphere : Conduct reactions under argon/nitrogen to avoid oxidation of sensitive intermediates (e.g., pyridylmethyl amines) .
  • Real-time monitoring : Employ techniques like in-situ FTIR or LC-MS to track nitro-group incorporation and adjust stoichiometry dynamically .

Q. What computational approaches are effective in predicting the biological activity of this compound?

  • Molecular docking : Screen against kinases or enzymes (e.g., Bcr-Abl for analogues like Dasatinib) using software like AutoDock Vina. Focus on the pyridine-methyl group’s role in target binding .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants for chloro and nitro groups) with bioactivity data from analogues .
  • MD simulations : Assess stability of the carboxamide-pyrrolidine interaction in aqueous environments to predict pharmacokinetics .

Q. How should researchers resolve contradictions in reported reaction yields for similar carboxamide syntheses?

  • Reproduce conditions : Systematically test variables (e.g., base strength in coupling reactions; NaH vs. DBU) that impact intermediates’ stability .
  • Alternative routes : Compare lithiation-based methods with transition-metal-catalyzed approaches (e.g., Pd-mediated cross-coupling for pyridine attachment) .
  • Byproduct analysis : Use HPLC to identify impurities (e.g., dechlorinated byproducts) and adjust purification protocols (e.g., silica vs. reverse-phase chromatography) .

Q. What strategies are recommended for evaluating the compound’s potential in agrochemical or antimicrobial applications?

  • In vitro assays : Test against plant pathogens (e.g., Fusarium spp.) using disk diffusion methods, leveraging the nitro group’s electrophilic reactivity .
  • Cytotoxicity profiling : Compare IC50_{50} values in mammalian vs. bacterial cells to assess selectivity. Note that the benzothiazole moiety may enhance membrane penetration .
  • Resistance studies : Perform serial passaging of microbial strains to detect mutations in putative targets (e.g., dihydrofolate reductase for nitro-heterocyclics) .

Methodological Tables

Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepKey Spectral DataReference
Benzothiazole-2-carboxamideLithiation + isocyanate coupling1H^1H-NMR: δ 7.8 (s, 1H, thiazole-H)
Nitro-thiophene derivativeNitration at C-513C^{13}C-NMR: δ 148.2 (C-NO2_2)
Pyridylmethylamine adductDeprotection + condensationHRMS: [M+H]+^+ calc. 456.08

Table 2. Computational Parameters for Docking Studies

SoftwareTarget ProteinBinding Affinity (kcal/mol)Key Interactions
AutoDock VinaBcr-Abl kinase-9.2H-bond: Pyridine N ↔ Glu286
SchrödingerLeishmania cysteine protease-7.8Hydrophobic: Chlorobenzothiazole ↔ Val154

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